H-Met-AMC acetate salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Met-AMC acetate salt involves the coupling of L-Methionine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the acetate salt form.
Chemical Reactions Analysis
Types of Reactions
H-Met-AMC acetate salt undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Hydrolysis: 7-amido-4-methylcoumarin and L-Methionine.
Scientific Research Applications
H-Met-AMC acetate salt is widely used in scientific research, particularly in:
Biochemistry: As a fluorogenic substrate for methionine aminopeptidase assays.
Molecular Biology: In studies involving protein degradation and turnover.
Medicine: In the development of diagnostic assays for diseases related to methionine metabolism.
Mechanism of Action
The compound exerts its effects by serving as a substrate for methionine aminopeptidase 2. Upon enzymatic cleavage, it releases 7-amido-4-methylcoumarin, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular target is methionine aminopeptidase 2, and the pathway involves the hydrolysis of the amide bond .
Comparison with Similar Compounds
Similar Compounds
- L-Methionine 7-amido-4-methylcoumarin
- Boc-Met-ONp
- Ac-Met-AMC
Uniqueness
H-Met-AMC acetate salt is unique due to its high specificity for methionine aminopeptidase 2 and its ability to produce a fluorescent signal upon cleavage. This makes it particularly useful in biochemical assays where sensitivity and specificity are crucial .
Properties
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLNBHBQGFIHKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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